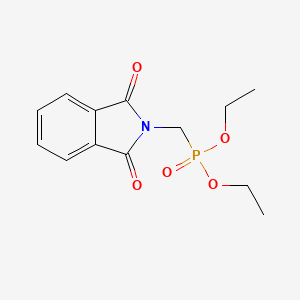

Diethyl (phthalimidomethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZMHUAHKBHJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365641 | |

| Record name | Diethyl (phthalimidomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-26-4 | |

| Record name | Diethyl (phthalimidomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis. Its unique chemical structure, featuring a phosphonate moiety linked to a phthalimide group, imparts valuable reactivity, making it an important reagent, particularly in the construction of complex molecules. This technical guide provides an in-depth overview of the basic properties, synthesis, and applications of this compound, with a focus on its utility in the Horner-Wadsworth-Emmons reaction and its role in the development of therapeutic agents.

Core Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆NO₅P | [1][2] |

| Molecular Weight | 297.24 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 60-64 °C | [2][3] |

| CAS Number | 33512-26-4 | [1][2][3] |

| Purity | ≥97% | [2][3] |

Spectroscopic Data

The following are representative spectroscopic data for this compound. Due to the proprietary nature of spectral databases, direct spectra images are not provided. However, characteristic peaks and shifts are described.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate ester, with a triplet for the methyl protons (-CH₃) and a doublet of quartets for the methylene protons (-OCH₂-). The methylene protons are coupled to both the adjacent methyl protons and the phosphorus atom.

-

The methylene protons of the phthalimidomethyl group (-CH₂-N) will appear as a doublet due to coupling with the phosphorus atom.

-

The aromatic protons of the phthalimide group will be observed in the aromatic region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will display distinct signals for the carbons of the ethyl groups, the methylene carbon attached to the nitrogen and phosphorus, the carbonyl carbons of the phthalimide, and the aromatic carbons. The carbon attached to the phosphorus will show a characteristic coupling (J-coupling).

IR (Infrared) Spectroscopy:

-

The IR spectrum will exhibit strong absorption bands corresponding to the P=O (phosphonyl) group, C=O (carbonyl) groups of the imide, P-O-C (phosphonate ester) bonds, and C-N (imide) bond vibrations. Aromatic C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the phthalimidomethyl moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Michaelis-Arbuzov reaction.

Reaction Scheme:

Experimental Procedure (Representative):

-

To a solution of N-(bromomethyl)phthalimide in an anhydrous solvent such as toluene, add triethyl phosphite.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated compounds, particularly vinyl-phthalimides. This reaction offers excellent (E)-stereoselectivity.[5][6]

Reaction Workflow:

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Representative for reaction with an aromatic aldehyde): [7][8]

-

Deprotonation: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Reaction with Carbonyl: Cool the resulting solution of the phosphonate carbanion to 0 °C.

-

Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated phthalimide derivative.

Applications in Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly as inhibitors of viral proteases.[3]

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

The NS3 protease of the Hepatitis C virus is a crucial enzyme for viral replication, as it is responsible for processing the viral polyprotein into functional non-structural proteins.[9][10][11] Inhibition of this protease is a key therapeutic strategy for treating HCV infection.[12][13] Phosphonate-containing compounds have been designed as transition-state analog inhibitors of the NS3 protease.[7]

HCV NS3 Protease Signaling Pathway in Viral Replication:

Caption: Role of HCV NS3/4A protease in viral replication and its inhibition.

Quantitative Data on HCV NS3 Protease Inhibition:

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary utility stemming from its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-alkenes. Its role as a precursor for the synthesis of bioactive molecules, particularly HCV NS3 protease inhibitors, highlights its importance in drug discovery and development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound, enabling further exploration of its synthetic potential and applications in medicinal chemistry.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. youtube.com [youtube.com]

- 7. Discovery of novel phosphonate derivatives as hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. journals.asm.org [journals.asm.org]

- 10. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatitis C Virus Non-structural Protein 3 (HCV NS3): A Multifunctional Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structure Elucidation of Diethyl (phthalimidomethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Diethyl (phthalimidomethyl)phosphonate, a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This document outlines the expected analytical data based on its known structure, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also provided. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is an organophosphorus compound with the chemical formula C₁₃H₁₆NO₅P and a molecular weight of 297.24 g/mol .[1][2] Its structure features a phthalimide group connected to a diethyl phosphonate moiety via a methylene bridge. This compound is primarily utilized as a Horner-Wadsworth-Emmons reagent for the synthesis of α,β-unsaturated carbonyl compounds.[3] Derivatives of this compound have also been explored for their potential biological activities, including as inhibitors of viral proteases.[3] A thorough understanding of its structure and spectroscopic properties is crucial for its proper identification, quality control, and successful application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆NO₅P | [1][2] |

| Molecular Weight | 297.24 g/mol | [1][2] |

| CAS Number | 33512-26-4 | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 60-64 °C | [1][4] |

| Purity | ≥97% | [4] |

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted and expected data based on the known structure and spectroscopic data of analogous compounds. These tables are intended to guide researchers in the analysis of experimentally obtained data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl groups of the phosphonate, the methylene bridge, and the aromatic protons of the phthalimide group.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | m | 2H | - | Aromatic (H-4, H-7) |

| ~7.75 | m | 2H | - | Aromatic (H-5, H-6) |

| ~4.20 | dq | 4H | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 | O-CH₂ (Ethyl) |

| ~4.05 | d | 2H | J(P,H) ≈ 12.0 | N-CH₂-P |

| ~1.30 | t | 6H | J(H,H) ≈ 7.1 | CH₃ (Ethyl) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~167.5 | - | C=O (Phthalimide) |

| ~134.0 | - | Aromatic (C-5, C-6) |

| ~132.0 | - | Aromatic (C-3a, C-7a) |

| ~123.5 | - | Aromatic (C-4, C-7) |

| ~63.0 | J(P,C) ≈ 6.5 | O-CH₂ (Ethyl) |

| ~35.0 | J(P,C) ≈ 150.0 | N-CH₂-P |

| ~16.5 | J(P,C) ≈ 5.5 | CH₃ (Ethyl) |

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates.

Table 4: Predicted ³¹P NMR (162 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~20.0 | t | P=O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770, ~1715 | Strong | C=O stretch (Phthalimide, asymmetric and symmetric) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

Table 6: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 297 | Moderate | [M]⁺ |

| 160 | High | [M - C₈H₄NO₂]⁺ (Loss of phthalimide radical) |

| 147 | High | [C₈H₄NO₂]⁺ (Phthalimide cation) |

| 138 | Moderate | [HP(O)(OEt)₂]⁺ |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from the general Michaelis-Arbuzov reaction for the synthesis of phosphonates.

dot

Caption: Synthesis workflow for this compound.

Materials:

-

Potassium phthalimide

-

Diethyl (chloromethyl)phosphonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add diethyl (chloromethyl)phosphonate (1.05 eq).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated potassium chloride and wash the solid with a small amount of cold DMF.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a white crystalline solid.

Analytical Characterization Workflow

The following workflow outlines the steps for the structural confirmation of the synthesized product.

dot

Caption: Analytical workflow for structure elucidation.

Protocols:

-

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, multiplicities, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).

-

Obtain the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Logical Relationships in Structure Elucidation

The process of structure elucidation involves a logical flow of information from various analytical techniques to arrive at a confirmed molecular structure.

dot

Caption: Logical flow of structure elucidation.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. While experimental spectroscopic data is not widely published, the predicted data and general experimental protocols presented here offer a solid foundation for researchers working with this important synthetic reagent. The combination of NMR, IR, and MS, alongside established synthetic methods, allows for the confident confirmation of its structure.

References

An In-Depth Technical Guide to the Synthesis of Diethyl (phthalimidomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethyl (phthalimidomethyl)phosphonate, a key intermediate in organic synthesis, particularly in the preparation of α-aminophosphonic acids and as a reagent in the Horner-Wadsworth-Emmons reaction. This document details the core synthetic methodologies, including the well-established Michaelis-Arbuzov reaction, providing detailed experimental protocols. Quantitative data from various sources are summarized for comparative analysis. Furthermore, this guide includes spectroscopic data for the characterization of the target compound and visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a valuable organophosphorus compound widely utilized as a synthetic intermediate. Its structure, featuring a masked amino group in the form of a phthalimide and a reactive phosphonate moiety, makes it a versatile building block for the synthesis of a variety of biologically active molecules and other key chemical entities. Notably, it serves as a precursor to aminomethylphosphonic acid, an analogue of the amino acid glycine, and is employed in the Horner-Wadsworth-Emmons olefination reaction to introduce a vinyl group. This guide focuses on the principal and most efficient methods for its preparation.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most prevalent and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide. In this specific synthesis, an N-(halomethyl)phthalimide, such as N-(bromomethyl)phthalimide or N-(chloromethyl)phthalimide, is used as the alkyl halide.

The reaction proceeds via an intermediate phosphonium salt, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product and a volatile alkyl halide byproduct (e.g., ethyl bromide or ethyl chloride). The formation of the volatile byproduct helps to drive the reaction to completion.

General Reaction Scheme

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction using N-(bromomethyl)phthalimide.

Synthesis of this compound from N-(Bromomethyl)phthalimide

Materials:

-

N-(Bromomethyl)phthalimide

-

Triethyl phosphite

-

Toluene (optional, for solvent-based reaction)

-

Diethyl ether or Petroleum ether (for crystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and flask for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(bromomethyl)phthalimide.

-

Addition of Reagent: Add an excess of freshly distilled triethyl phosphite to the flask. The reaction can be performed neat (without solvent) or in a high-boiling solvent like toluene.

-

Reaction Conditions: Heat the mixture with stirring. An exothermic reaction is expected to commence. The reaction temperature is typically maintained at reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct or by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the excess triethyl phosphite can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which is often a solid at room temperature, can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or diethyl ether) and then add a less polar solvent (e.g., petroleum ether or hexane) to induce crystallization upon cooling.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(Bromomethyl)phthalimide | Triethyl phosphite | Neat | Reflux | 1-2 | ~85-95 | [1] |

| N-(Chloromethyl)phthalimide | Triethyl phosphite | Neat | 140-150 | 3-4 | ~80-90 |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₆NO₅P |

| Molecular Weight | 297.24 g/mol [2] |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 60-64 °C[2][3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.88-7.86 (m, 2H, Ar-H), 7.76-7.74 (m, 2H, Ar-H), 4.25 (d, J = 12.0 Hz, 2H, N-CH₂-P), 4.15-4.08 (m, 4H, O-CH₂-CH₃), 1.29 (t, J = 7.1 Hz, 6H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.3, 134.2, 131.8, 123.6, 63.4 (d, J = 6.8 Hz), 36.4 (d, J = 142.3 Hz), 16.3 (d, J = 5.9 Hz) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ 18.2 |

| IR (KBr, cm⁻¹) | ~1770, 1715 (C=O, imide), ~1250 (P=O), ~1020 (P-O-C) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the Michaelis-Arbuzov reaction of an N-(halomethyl)phthalimide with triethyl phosphite. This method offers high yields and a straightforward procedure, making it suitable for laboratory-scale preparations. The provided experimental protocol and quantitative data serve as a valuable resource for researchers requiring this versatile intermediate for their work in drug discovery, materials science, and synthetic organic chemistry. The detailed characterization data will aid in the unambiguous identification and quality assessment of the synthesized compound.

References

Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers

CAS Number: 33512-26-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Diethyl (phthalimidomethyl)phosphonate. It covers the compound's physicochemical properties, key applications, detailed experimental protocols, and its role in modulating biological pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is a versatile organophosphorus compound widely utilized as a key intermediate in various synthetic applications.[2][3] The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆NO₅P | [2][4] |

| Molecular Weight | 297.24 g/mol | [5] |

| Melting Point | 60 - 64 °C | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 97% | [2] |

| CAS Number | 33512-26-4 | [5] |

| MDL Number | MFCD00134313 | [5] |

| PubChem CID | 1924456 | [4] |

| InChI Key | IUZMHUAHKBHJFY-UHFFFAOYSA-N | [4] |

| SMILES | CCOP(=O)(CN1C(=O)c2ccccc2C1=O)OCC | [4] |

Core Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research. Its primary applications stem from its utility as a versatile building block in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[3][6][7] This reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[8][9] The phosphonate carbanion, generated by deprotonation of the α-carbon to the phosphorus atom, reacts with aldehydes or ketones to yield an alkene.[6][7] The water-soluble phosphate byproduct is easily removed, simplifying product purification.[7]

Antiviral Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly as inhibitors of viral proteases like the Hepatitis C Virus (HCV) NS3/4A protease.[1][3] The phosphonate moiety can act as a bioisostere for carboxylates or phosphates, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the protease.[1] The NS3/4A protease is essential for HCV replication and for evading the host's innate immune response, making it a prime target for antiviral therapeutics.[2][10]

Development of MRI Contrast Agents

Phosphonate-containing compounds are utilized in the development of Magnetic Resonance Imaging (MRI) contrast agents. They can function as ligands to chelate paramagnetic metal ions, such as Gadolinium(III), or as surface coatings for superparamagnetic iron oxide nanoparticles (SPIONs). While specific protocols for this compound in this application are not widely published, the general principles of phosphonate chemistry are applicable.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the Horner-Wadsworth-Emmons reaction, as well as representative protocols for its potential use in the development of antiviral agents and MRI contrast agents.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-(hydroxymethyl)phthalimide with triethyl phosphite.

Materials:

-

N-(hydroxymethyl)phthalimide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Horner-Wadsworth-Emmons Reaction using this compound

This protocol describes a general procedure for the olefination of an aldehyde using this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the strong base (1.1 equivalents).

-

Add the anhydrous solvent and cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.[8]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[8]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkene product.

-

The product can be further purified by column chromatography on silica gel.

Representative Protocol for Synthesis of a Phosphonate-based HCV Protease Inhibitor Precursor

This protocol outlines a hypothetical synthetic step where the phthalimide group of this compound is removed to yield a primary amine, a common precursor for building more complex protease inhibitors.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl (aminomethyl)phosphonate.

-

This amine can then be used in subsequent peptide coupling reactions to construct the desired protease inhibitor.

Representative Protocol for the Preparation of Phosphonate-Coated Iron Oxide Nanoparticles for MRI

This protocol describes a general method for the surface modification of iron oxide nanoparticles with a phosphonate, which could be adapted from this compound after hydrolysis of the ethyl esters.

Materials:

-

Oleic acid-stabilized iron oxide nanoparticles (IONPs)

-

(Phthalimidomethyl)phosphonic acid (hydrolyzed from the diethyl ester)

-

Suitable solvent system (e.g., a mixture of chloroform and methanol)

-

Magnetic separator

-

Sonicator

Procedure:

-

Disperse the oleic acid-stabilized IONPs in chloroform.

-

Prepare a solution of (phthalimidomethyl)phosphonic acid in methanol.

-

Add the phosphonic acid solution to the IONP dispersion.

-

Sonicate the mixture for 1-2 hours to facilitate ligand exchange.

-

Use a magnetic separator to collect the nanoparticles and decant the supernatant.

-

Wash the nanoparticles several times with a suitable solvent to remove excess ligand and displaced oleic acid.

-

Resuspend the phosphonate-coated IONPs in an aqueous buffer for MRI studies.

Signaling Pathways and Mechanism of Action

As previously mentioned, derivatives of this compound are being investigated as inhibitors of the HCV NS3/4A protease. The mechanism of action of these inhibitors is to block the proteolytic activity of NS3/4A, which has two major consequences for the virus and the host cell.

Inhibition of Viral Polyprotein Processing

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins.[10] The NS3/4A protease is responsible for four of these cleavages.[10] By inhibiting NS3/4A, phosphonate-based inhibitors prevent the maturation of viral proteins, thereby halting viral replication.[2]

Restoration of Host Innate Immunity

A critical function of the HCV NS3/4A protease is to disrupt the host's innate immune response.[2] It achieves this by cleaving two key adaptor proteins in the interferon signaling pathway: TRIF (TIR-domain-containing adapter-inducing interferon-β) and MAVS (Mitochondrial Antiviral-Signaling protein).[2][10]

-

TRIF Cleavage: TRIF is an adaptor protein for Toll-like receptor 3 (TLR3), which recognizes double-stranded RNA (a byproduct of viral replication). Cleavage of TRIF by NS3/4A blocks the TLR3 signaling pathway, preventing the activation of the transcription factors IRF3 and NF-κB, which are essential for the production of type I interferons.[10][11][12]

-

MAVS Cleavage: MAVS is an adaptor protein for the RIG-I-like receptors (RLRs), which also sense viral RNA in the cytoplasm. NS3/4A cleaves MAVS, leading to its dislocation from the mitochondrial membrane and disrupting the downstream signaling cascade that activates IRF3 and NF-κB.[2][13]

By inhibiting the NS3/4A protease, phosphonate-based drugs can prevent the cleavage of TRIF and MAVS, thereby restoring the host cell's ability to produce interferons and mount an effective antiviral response.[2]

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway: HCV NS3/4A Protease Inhibition

Caption: Inhibition of HCV NS3/4A protease by phosphonate derivatives.

References

- 1. Discovery of novel phosphonate derivatives as hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and In Vitro Evaluation of a MRI Contrast Agent Based on Aptamer-Modified Gadolinium-Loaded Liposomes for Tumor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl (phthalimidomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl (phthalimidomethyl)phosphonate (CAS No. 33512-26-4). A versatile intermediate in organic synthesis, this organophosphorus compound is particularly valued for its role in the Horner-Wadsworth-Emmons reaction and as a precursor in the development of novel pharmaceuticals and materials. This document details its chemical structure, physical characteristics, synthesis protocols, reactivity, and key applications. While specific experimental spectral data is not widely available in public repositories, this guide provides expected spectral characteristics based on the compound's structure and analysis of analogous molecules.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its structure features a phthalimide group linked to a diethyl phosphonate moiety via a methylene bridge. This unique combination of functional groups imparts its characteristic reactivity and utility in synthetic chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33512-26-4 | [2][3] |

| Molecular Formula | C₁₃H₁₆NO₅P | [2][3] |

| Molecular Weight | 297.24 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 423.3 ± 28.0 °C (Predicted) | [4] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in many organic solvents. | |

| Purity | Typically ≥97% | [3] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of N-(bromomethyl)phthalimide with triethyl phosphite.[5]

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

N-(bromomethyl)phthalimide

-

Triethyl phosphite

-

Petroleum ether (for washing)

Procedure:

-

A reaction flask is charged with N-(bromomethyl)phthalimide and an excess of freshly distilled triethyl phosphite.

-

The mixture is heated in an oil bath, gradually increasing the temperature to 85–100 °C.

-

An exothermic reaction will commence as the solid dissolves. It is crucial to allow this reaction to proceed without cooling.

-

Once the exothermic reaction subsides, the flask is fitted for simple distillation, and volatile materials, primarily ethyl bromide, are removed by heating at approximately 115 °C.

-

The resulting oil is cooled to room temperature, which should induce solidification.

-

The crude solid product is collected by suction filtration.

-

The collected solid is washed with cold petroleum ether to remove any unreacted triethyl phosphite and other impurities.

-

The final product, this compound, is obtained as white crystals.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Signals for the aromatic protons of the phthalimide group (approx. 7.7-7.9 ppm).- A doublet for the methylene protons (CH₂) attached to the nitrogen and phosphorus atoms, with coupling to the phosphorus atom.- A multiplet for the methylene protons (OCH₂) of the ethyl groups, showing coupling to both the adjacent methyl protons and the phosphorus atom.- A triplet for the methyl protons (CH₃) of the ethyl groups. |

| ¹³C NMR | - Signals for the carbonyl carbons of the phthalimide group (approx. 167 ppm).- Signals for the aromatic carbons of the phthalimide group.- A doublet for the methylene carbon attached to the nitrogen and phosphorus, showing coupling to the phosphorus atom.- A doublet for the methylene carbons of the ethoxy groups, showing coupling to the phosphorus atom.- A doublet for the methyl carbons of the ethoxy groups, showing coupling to the phosphorus atom. |

| ³¹P NMR | - A single peak in the phosphonate region of the spectrum. The chemical shift for diethyl alkyl phosphonates typically appears between +15 and +30 ppm relative to 85% H₃PO₄.[2] |

| IR Spectroscopy | - Strong absorption bands for the C=O stretching of the phthalimide group (around 1715 and 1770 cm⁻¹).- A strong P=O stretching band (around 1250 cm⁻¹).- P-O-C stretching bands (around 1020-1050 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ at m/z = 297.08.- Fragmentation patterns corresponding to the loss of ethoxy groups, the phthalimide moiety, and other characteristic fragments. |

Chemical Reactivity and Applications

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, generally favoring the (E)-isomer.[6][7]

The Horner-Wadsworth-Emmons Reaction

In the HWE reaction, the phosphonate is first deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. This intermediate subsequently undergoes elimination to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[1][8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound

-

Aldehyde or ketone

-

Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, the strong base is added.

-

Anhydrous solvent is added, and the suspension is cooled in an ice bath.

-

A solution of this compound in the anhydrous solvent is added dropwise to the base suspension to form the phosphonate carbanion.

-

The reaction mixture is stirred at low temperature for a period to ensure complete formation of the carbanion.

-

A solution of the aldehyde or ketone in the anhydrous solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed, often with gradual warming to room temperature, until completion (monitored by TLC).

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The product is extracted into an organic solvent, and the aqueous layer containing the phosphate byproduct is discarded.

-

The organic layer is washed, dried, and concentrated to yield the crude alkene product, which can be further purified by chromatography.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Biological Activity and Drug Development Potential

While comprehensive studies on the biological activity of this compound are limited, its derivatives have shown promise in medicinal chemistry. Notably, phosphonate-containing compounds have been investigated as inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease.[3] The phosphonate moiety can act as a bioisostere for a carboxylate or phosphate group, potentially interacting with the active site of enzymes. Further research is warranted to explore the therapeutic potential of this class of compounds.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity in the Horner-Wadsworth-Emmons reaction, make it an important tool for the construction of complex organic molecules. While its biological activities are still under exploration, the potential for its derivatives in drug discovery, particularly as enzyme inhibitors, highlights an exciting avenue for future research. This technical guide provides a solid foundation for researchers and scientists working with this important chemical intermediate.

References

Diethyl (phthalimidomethyl)phosphonate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Diethyl (phthalimidomethyl)phosphonate, a versatile intermediate compound utilized in pharmaceutical and agrochemical synthesis.[1] Its utility is centered on the integration of a phosphonate group into organic molecules, a critical step in the development of various bioactive compounds.[1]

Chemical Properties and Identifiers

The fundamental molecular properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Molecular Formula | C₁₃H₁₆NO₅P[1][2][3] |

| Molecular Weight | 297.24 g/mol [1][2] |

| CAS Number | 33512-26-4[1][2] |

| Appearance | White powder or crystals[1][3] |

| Melting Point | 60-64 °C[1] |

| Purity (Typical) | ≥97%[1] |

Compound Data Relationship

The following diagram illustrates the direct association between the compound and its primary identifiers.

Caption: Key identifiers for this compound.

Experimental Considerations

Storage: The compound should be stored at room temperature.[1]

Safety: According to its classification, this compound is considered an acute oral toxin. Standard laboratory safety protocols for handling toxic solids should be strictly followed.

This technical summary provides the essential molecular data for this compound. For detailed experimental protocols, researchers should refer to specific synthetic or analytical procedures published in peer-reviewed literature or provided by chemical suppliers. The compound is noted for its application in Horner-Wadsworth-Emmons reactions and in the synthesis of specialized molecules like MRI contrast agents and protease inhibitors.[4]

References

Spectroscopic data (NMR, IR, MS) for Diethyl (phthalimidomethyl)phosphonate

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl (phthalimidomethyl)phosphonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of this compound are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 - 7.95 | m | 2H | Phthalimide-H (aromatic) | |

| 7.70 - 7.80 | m | 2H | Phthalimide-H (aromatic) | |

| 4.10 - 4.25 | m | 4H | O-CH₂-CH₃ | |

| 4.05 | d | J(P,H) = 12.0 | 2H | P-CH₂-N |

| 1.30 | t | J(H,H) = 7.0 | 6H | O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (Phthalimide) |

| 134.0 | Aromatic C-H |

| 132.0 | Aromatic C (quaternary) |

| 123.5 | Aromatic C-H |

| 63.0 | O-CH₂ |

| 35.0 (d, J(P,C) ≈ 150 Hz) | P-CH₂ |

| 16.5 (d, J(P,C) ≈ 6 Hz) | CH₃ |

³¹P NMR (Phosphorus NMR) Data

| Chemical Shift (δ, ppm) | Reference |

| ~20.0 | 85% H₃PO₄ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1770 & ~1715 | Strong | C=O stretch (imide, asymmetric & symmetric) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

| m/z | Ion |

| 297.08 | [M]⁺ (Molecular Ion) |

| 252 | [M - OEt]⁺ |

| 160 | [Phthalimidomethyl]⁺ |

| 138 | [PO(OEt)₂]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is based on the Arbuzov reaction between N-(chloromethyl)phthalimide and triethyl phosphite.

Materials:

-

N-(chloromethyl)phthalimide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(chloromethyl)phthalimide (1.0 eq).

-

Add anhydrous toluene (50 mL) to dissolve the starting material.

-

Slowly add triethyl phosphite (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound (10-20 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Use standard acquisition parameters.

-

¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time may be necessary.

-

³¹P NMR: Acquire the phosphorus NMR spectrum with proton decoupling.[2][3] Use an external standard of 85% H₃PO₄.[2]

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of Diethyl (phthalimidomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Diethyl (phthalimidomethyl)phosphonate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a qualitative assessment based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in solvents relevant to their specific applications.

Introduction to this compound

This compound is a white crystalline solid organophosphorus compound. It is a key reagent in synthetic organic chemistry, most notably in the Horner-Wadsworth-Emmons reaction to form olefins.[1][2] Its applications extend to the synthesis of bioactive molecules and materials science.[3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 33512-26-4[3][4] |

| Molecular Formula | C₁₃H₁₆NO₅P[3][4] |

| Molecular Weight | 297.24 g/mol [4] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 60-64 °C[3] |

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6] The structure of this compound contains both polar and non-polar regions, which influences its solubility in various solvents.

-

Polar Moieties: The molecule contains polar functional groups, including the phthalimide group with its two carbonyls and the phosphonate group.

-

Non-polar Moieties: The presence of a benzene ring and two ethyl groups contributes to its non-polar character.

Based on this structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low | The large polar phthalimide and phosphonate groups will limit solubility in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like THF and DME are commonly used for Horner-Wadsworth-Emmons reactions, indicating good solubility of the phosphonate reagent.[1] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of non-polar regions will likely limit solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like methanol and ethanol compared to water, but the large organic backbone may still prevent high solubility.[5][7] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the qualitative and semi-quantitative solubility of this compound in a laboratory setting.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Qualitative Assessment:

-

Add approximately 1-2 mg of this compound to each labeled test tube.

-

Add 1 mL of the corresponding solvent to each tube.

-

Vortex the tubes for 30-60 seconds.

-

Visually inspect for dissolution. Record as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for solvents showing solubility):

-

Accurately weigh a larger amount of this compound (e.g., 10 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the vial until the solid is fully dissolved or it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the experimental determination of solubility.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Diethyl (phthalimidomethyl)phosphonate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (phthalimidomethyl)phosphonate, a versatile organophosphorus compound. It delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical properties through spectroscopic analysis. Furthermore, this guide explores its primary applications as a key reagent in the Horner-Wadsworth-Emmons reaction for carbon-carbon bond formation and its emerging role in medicinal chemistry as a potential inhibitor of viral proteases, specifically the Hepatitis C Virus (HCV) NS3 protease. The content is structured to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a significant organophosphorus compound that has established a notable presence in various domains of chemical synthesis.[1] Its utility spans from facilitating the construction of complex organic molecules to serving as a precursor for biologically active compounds. The core value of this compound lies in its role as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes.[2] Beyond its synthetic utility, derivatives of this compound have demonstrated potential in medicinal chemistry, particularly as inhibitors of viral enzymes like the HCV-NS3 protease, highlighting its importance in the development of novel antiviral therapeutics.[3] This guide aims to provide a detailed technical examination of its discovery, synthesis, and key applications.

History and Discovery

While a singular definitive report on the initial discovery of this compound is not readily apparent in the historical literature, its synthesis falls under the well-established Michaelis-Arbuzov reaction. This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for the formation of carbon-phosphorus bonds.[4] The synthesis of phosphonates, in general, has a rich history, with bisphosphonates first being synthesized in 1897.[1] The preparation of this compound is a specific application of this classical and robust reaction, utilizing N-(bromomethyl)phthalimide and triethyl phosphite as reactants. Its emergence as a commercially available and widely used reagent is a testament to the reliability and utility of the Michaelis-Arbuzov reaction in providing access to a diverse range of phosphonate compounds.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, triethyl phosphite acts as the phosphorus nucleophile, and N-(bromomethyl)phthalimide serves as the electrophilic alkyl halide.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound, adapted from established literature methods.

Synthesis of the Precursor: N-(Bromomethyl)phthalimide

A common method for preparing N-(bromomethyl)phthalimide involves the bromination of N-(hydroxymethyl)phthalimide.

-

Materials: N-(hydroxymethyl)phthalimide, 48% aqueous hydrobromic acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, suspend N-(hydroxymethyl)phthalimide in 48% aqueous hydrobromic acid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture at 60-70°C for 5 hours.

-

Cool the reaction mixture overnight in a refrigerator.

-

Collect the solid product by suction filtration and wash thoroughly with cold water, followed by cold 10% aqueous ammonium hydroxide, and finally with cold water until the filtrate is neutral.

-

Dry the crude product under reduced pressure over phosphorus pentoxide to yield N-(bromomethyl)phthalimide as a solid.

-

Synthesis of this compound

-

Materials: Dry N-(bromomethyl)phthalimide, freshly distilled triethyl phosphite, petroleum ether.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, charge dry N-(bromomethyl)phthalimide and freshly distilled triethyl phosphite.

-

Immerse the flask in an oil bath and gradually increase the temperature to 85-100°C. A vigorous exothermic reaction will occur as the solid dissolves.

-

Once the exothermic reaction subsides, remove the oil bath and fit the flask for simple distillation.

-

Distill off the volatile materials (including ethyl bromide) by heating at 115°C.

-

Cool the resulting oil to room temperature, which should solidify.

-

Collect the crude product by suction filtration and wash with cold petroleum ether to afford this compound as a white crystalline solid with a yield of 80-90%.

-

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 33512-26-4[5] |

| Molecular Formula | C₁₃H₁₆NO₅P[5] |

| Molecular Weight | 297.24 g/mol [5] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 60-64 °C[6] |

| Purity | ≥97%[5] |

Spectroscopic Data

| Spectroscopic Technique | Data and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl groups of the phosphonate moiety and the phthalimido group. The ethoxy protons will appear as a triplet for the methyl groups and a multiplet (quartet due to coupling with the methyl protons, further split by the phosphorus atom) for the methylene groups. The methylene protons attached to the phosphorus and nitrogen atoms will appear as a doublet due to coupling with the phosphorus atom. The aromatic protons of the phthalimide group will appear as a multiplet in the downfield region. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbons of the phthalimide group, the aromatic carbons, the methylene carbon attached to the phosphorus, and the carbons of the diethyl phosphonate group. The carbon atoms closer to the electronegative oxygen and nitrogen atoms, as well as the phosphorus atom, will be deshielded and appear at higher chemical shifts.[7] |

| ³¹P NMR | The ³¹P NMR spectrum is a key diagnostic tool for phosphonates. For this compound, a single resonance is expected in the typical chemical shift range for phosphonates.[8] The chemical shift is influenced by the electronic environment of the phosphorus atom.[9] |

| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the P=O stretching vibration (typically in the range of 1250-1200 cm⁻¹), C=O stretching of the imide group (around 1770 and 1715 cm⁻¹), C-O-P stretching, and the aromatic C-H and C=C stretching vibrations of the phthalimide ring.[10] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups, the phthalimide moiety, and other characteristic fragments.[11] |

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

A primary application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig reaction and is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, generally favoring the (E)-isomer.[2]

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A strong base is used to deprotonate the carbon alpha to the phosphonate group, forming a stabilized carbanion (a phosphonate ylide).

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone.

-

Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate.

-

Elimination: The intermediate collapses to form the alkene product and a water-soluble phosphate byproduct, which is easily removed during workup.

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.

Application in Medicinal Chemistry: HCV NS3 Protease Inhibition

Derivatives of phosphonates, including those related to this compound, have shown promise as inhibitors of the Hepatitis C Virus (HCV) NS3 protease.[3] The NS3 protease is a serine protease essential for the replication of the HCV virus, making it a critical target for antiviral drug development.[12]

Mechanism of Inhibition

Phosphonate-based inhibitors are designed to mimic the transition state of the peptide cleavage reaction catalyzed by the NS3 protease. The phosphonate group can act as a non-hydrolyzable analog of the tetrahedral intermediate formed during proteolysis.

Caption: Conceptual diagram of HCV NS3 protease inhibition by a phosphonate inhibitor.

The binding of the phosphonate inhibitor to the active site of the NS3 protease is typically characterized by strong interactions, including hydrogen bonds and hydrophobic interactions, with the key amino acid residues of the enzyme's catalytic triad and substrate-binding pockets.[13] This stable binding prevents the natural substrate from accessing the active site, thereby inhibiting the protease activity and disrupting the viral replication cycle. Crystal structures of the HCV NS3 protease in complex with various inhibitors have provided valuable insights into the specific interactions that govern inhibitor binding and efficacy.[14][15]

Conclusion

This compound is a compound of significant utility in modern organic synthesis and a subject of growing interest in medicinal chemistry. Its straightforward and high-yielding synthesis via the Michaelis-Arbuzov reaction makes it a readily accessible and valuable reagent. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes. Furthermore, the exploration of phosphonate derivatives as inhibitors of viral proteases, such as HCV NS3, underscores the potential of this class of compounds in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and applications of this compound, intended to be a valuable resource for the scientific community.

References

- 1. rcsb.org [rcsb.org]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of novel phosphonate derivatives as hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eu-opensci.org [eu-opensci.org]

- 5. 邻苯二亚胺甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 33512-26-4 [amp.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the hepatitis C virus NS3/4A protease. The crystal structures of two protease-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

An In-depth Technical Guide to Diethyl (phthalimidomethyl)phosphonate: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core characteristics, including detailed protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction. Furthermore, this document explores its role as a precursor in the development of novel therapeutic agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, and its utility in material science as a flame retardant. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 33512-26-4 |

| Molecular Formula | C₁₃H₁₆NO₅P |

| Molecular Weight | 297.24 g/mol |

| Melting Point | 60-64 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in many organic solvents |

| Purity | Typically ≥97% |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michaelis-Arbuzov reaction between N-bromomethylphthalimide and triethyl phosphite.

Experimental Protocol: Synthesis from N-bromomethylphthalimide

This protocol is adapted from a procedure described for the synthesis of similar phosphonates.

Materials:

-

N-bromomethylphthalimide

-

Triethyl phosphite (freshly distilled)

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-bromomethylphthalimide (1.0 equivalent) and freshly distilled triethyl phosphite (1.2 equivalents).

-

Add a suitable volume of anhydrous toluene to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 85-100 °C). An exothermic reaction may be observed as the solid dissolves.

-

Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: Yields for this reaction are typically high, often exceeding 80%.

Characterization Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.8-7.9 (m, 4H, Ar-H), 4.1-4.3 (m, 4H, OCH₂CH₃), 4.0 (d, J=... Hz, 2H, NCH₂P), 1.3 (t, J=... Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 167 (C=O), 134 (Ar-C), 132 (Ar-C), 123 (Ar-C), 63 (OCH₂), 35 (d, J=... Hz, NCH₂P), 16 (CH₃) |

| ³¹P NMR (CDCl₃) | δ (ppm): ~20-22 (referenced to 85% H₃PO₄) |

| IR (KBr) | ν (cm⁻¹): ~1770 & 1715 (C=O imide), ~1250 (P=O), ~1020 (P-O-C) |

| Mass Spec (EI) | m/z: 297 (M⁺), and characteristic fragmentation patterns |

The Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of this compound is its use as a phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.

The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene. The stereochemical outcome, favoring the (E)-alkene, is generally attributed to thermodynamic control, where the transition state leading to the trans-isomer is energetically more favorable.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Reaction with an Aromatic Aldehyde

This generalized protocol outlines the reaction of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-